N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide
Description
N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a 5-methyl-substituted pyridin-2-yl group attached to the benzamide nitrogen and an isopropyl (propan-2-yl) substituent at the para position of the benzoyl ring.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-5-7-14(8-6-13)16(19)18-15-9-4-12(3)10-17-15/h4-11H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATASETIYIOOZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358465 | |
| Record name | ST50941021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560078-06-0 | |
| Record name | ST50941021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(propan-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methylpyridin-2-amine in the presence of a base such as triethylamine to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperatures typically range from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and automated systems can be employed to optimize reaction conditions and scale up the production.
Chemical Reactions Analysis
Amide Group Reactions
The benzamide functional group (-CONH-) is central to several key reactions:
Hydrolysis
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Mechanism : The amide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.
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Reagents : HCl (acidic) or NaOH (basic).
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Product : 4-(propan-2-yl)benzoic acid and 5-methylpyridin-2-amine.
Reduction
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Mechanism : The carbonyl group of the amide is reduced to an amine.
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Reagents : LiAlH₄ or NaBH₄.
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Product : N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzylamine.
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Conditions : Anhydrous solvent (e.g., THF), controlled temperature .
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl/NaOH | Acidic/basic, heat | 4-(propan-2-yl)benzoic acid + amine | |
| Reduction | LiAlH₄/NaBH₄ | Anhydrous solvent | N-(5-methylpyridin-2-yl)benzylamine |
Pyridine Ring Reactions
The pyridine substituent enables electrophilic substitution and redox transformations:
Electrophilic Substitution
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Mechanism : The pyridine ring undergoes nitration, sulfonation, or bromination at position 3 or 5.
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Reagents : HNO₃/H₂SO₄ (nitration), Br₂ (bromination).
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Product : Substituted pyridine derivatives (e.g., nitro or bromo groups).
Reduction
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Mechanism : The pyridine ring is reduced to a piperidine analog.
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Reagents : H₂/Pd catalyst.
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Product : N-(5-methylpiperidin-2-yl)-4-(propan-2-yl)benzamide.
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Conditions : High-pressure hydrogenation.
Isopropyl Group Reactions
The propan-2-yl group (-CH(CH₃)₂) can participate in oxidation and substitution:
Oxidation
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Mechanism : The isopropyl group is oxidized to a ketone.
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Reagents : KMnO₄/CrO₃.
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Product : 4-(propan-2-yl ketone)-N-(5-methylpyridin-2-yl)benzamide.
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Conditions : Acidic medium, heat.
Substitution
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Mechanism : Nucleophilic substitution via deprotonation of the isopropyl group.
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Reagents : Nu⁻ (e.g., CN⁻, NH₃).
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Product : Substituted alkyl derivatives.
Coupling Reactions
The compound’s structure allows participation in cross-coupling reactions:
Suzuki Coupling
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Mechanism : Formation of biaryl bonds via palladium catalysts.
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Reagents : Boronic acid, Pd(PPh₃)₄.
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Product : Biaryl derivatives.
Buchwald-Hartwig Amination
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Mechanism : Formation of aryl amines via palladium-mediated coupling.
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Reagents : Amine, Pd(OAc)₂.
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Product : Aniline derivatives.
Reductive Amination
The pyridine nitrogen can engage in reductive amination:
Mechanism : The pyridine nitrogen reacts with carbonyl compounds and reducing agents to form imine intermediates, which are reduced to secondary amines.
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Reagents : Aldehyde/ketone, NaBH₃CN.
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Product : Substituted amine derivatives.
Grignard Reactions
The amide group facilitates reactions with Grignard reagents:
Mechanism : The carbonyl oxygen acts as an electrophile, reacting with organomagnesium compounds to form alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Therapeutic Potential
- Inhibitors of Enzymatic Activity : Similar compounds have been studied as inhibitors of β-secretase (BACE1), which is relevant in Alzheimer's disease treatment. The anilide chemotype, closely related to N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide, has shown promising results in modulating enzyme activity and reducing amyloid-beta levels in animal models .
Case Study: BACE1 Inhibitors
A study on BACE1 inhibitors highlighted the effectiveness of compounds with similar structures in reducing amyloid plaque formation in vivo. These findings suggest that this compound could be further explored for similar therapeutic applications.
Biological Research
This compound is utilized as a tool in biological research to understand various cellular processes.
Interaction Studies
The compound's ability to mimic carboxylic acids enhances its interaction with enzymes and receptors, influencing their activity through hydrogen bonding and electrostatic interactions. This characteristic is crucial for studying its mechanism of action and potential therapeutic effects.
Applications in Antibacterial and Anticancer Research
Research indicates that derivatives of this compound exhibit notable biological activities, including antibacterial and anticancer properties. The tetrazole moiety allows effective interaction with biological targets, which can lead to significant therapeutic outcomes.
Materials Science
The compound's unique properties also make it suitable for applications in materials science.
Development of Novel Materials
This compound can be employed in the synthesis of novel materials with enhanced conductivity or catalytic activity. This application is particularly relevant in the development of organic electronics and advanced catalysts.
Data Tables
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | logP Contribution | Metabolic Stability |
|---|---|---|---|
| Isopropyl (target) | Mildly donating | +2.8 | High |
| Methoxy | Donating | +1.9 | Moderate |
| Chloro | Withdrawing | +2.3 | Low |
| CF3 | Strong withdrawing | +4.1 | Variable |
Biological Activity
N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties and effects against various pathogens.
Chemical Structure and Synthesis
The compound features a 5-methylpyridine moiety linked to a propan-2-ylbenzamide structure. The synthesis typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with isopropyl amine and subsequent acylation processes. The synthetic route often utilizes various coupling agents to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including K562 and HL-60. For instance, IC50 values were reported in the range of 1.42 to 4.56 μM, indicating potent activity against these cells .
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Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased DNA fragmentation and activation of caspases .
- Kinase Inhibition : It acts as a protein kinase inhibitor, specifically targeting PDGFRα and PDGFRβ pathways, which are crucial for tumor growth and proliferation .
- Case Studies :
Antiparasitic Activity
Beyond its anticancer properties, this compound exhibits promising activity against certain parasitic infections:
- Inhibition of Trypanosoma cruzi : The compound has been tested for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary results indicate that it can reduce parasite viability significantly, with EC50 values suggesting effective concentrations for therapeutic use .
- Mechanistic Insights :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | IC50/EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | K562 | 2.27 | Apoptosis induction |
| Anticancer | HL-60 | 1.42 | Cell cycle arrest |
| Antiparasitic | Trypanosoma cruzi | EC50: TBD | Enzyme inhibition |
Q & A
Basic Research Questions
Q. How is N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide synthesized, and what key analytical techniques confirm its structural integrity?
- Methodological Answer : Synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of a pyridine derivative with propan-2-ylbenzyl bromide, followed by benzoylation using an activated acyl chloride (e.g., 5-methylpyridin-2-yl carbonyl chloride). Final purification is achieved via reverse-phase HPLC, yielding the hydrochloride salt (75% average yield) . Structural confirmation relies on (chemical shifts for aromatic protons: δ 7.2–8.1 ppm) and ESI-MS (m/z matching molecular ion peaks) .
Q. What spectroscopic and chromatographic methods are employed to characterize this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm) .
- NMR : and NMR resolve aromatic protons and quaternary carbons, with coupling constants confirming substitution patterns .
- HPLC : Purity >95% is validated using a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are used to evaluate its biological activity, and how are results statistically validated?
- Methodological Answer : Enzyme inhibition assays (e.g., against bacterial acps-pptase) are conducted at varying concentrations (1–100 µM). Dose-response curves (IC) are generated with triplicate measurements, and statistical significance is assessed via ANOVA (p < 0.05) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict its interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) using Multiwfn calculates electrostatic potential surfaces to identify reactive sites . Molecular docking (AutoDock Vina) models binding to enzyme active sites (e.g., acps-pptase), with scoring functions (ΔG < -8 kcal/mol) prioritizing high-affinity conformers .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-platform validation includes:
- Orthogonal Assays : Compare enzyme inhibition (acps-pptase) vs. whole-cell antibacterial activity .
- Meta-Analysis : Apply hierarchical clustering to activity datasets to identify outlier conditions .
- Proteomics : Quantify target engagement via SILAC (stable isotope labeling) to confirm on-mechanism activity .
Q. How is X-ray crystallography applied to determine its crystal structure, and what challenges arise during refinement?
- Methodological Answer : Single crystals are grown via vapor diffusion (acetonitrile/water). Data collection at 100 K (λ = 1.5418 Å) and refinement using SHELXL resolve disorder in the isopropyl group. Challenges include modeling twinning (Hooft y < 0.05) and anisotropic displacement parameters for aromatic rings .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodological Answer :
- Isosteric Replacement : Substitute the isopropyl group with cyclopropyl to enhance metabolic stability .
- Trifluoromethyl Analogs : Introduce CF at the benzamide para-position to improve lipophilicity (clogP ~3.5) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., pyridine methyl enhances potency by 2-fold) .
Q. What role does the isopropyl group play in its physicochemical properties and target binding?
- Methodological Answer : The isopropyl group increases hydrophobicity (clogP +0.7), enhancing membrane permeability (PAMPA assay). Molecular dynamics simulations show van der Waals interactions with hydrophobic enzyme pockets (e.g., acps-pptase Val-154), contributing to ΔG ≈ -9.2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
